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9-Benzhydryl-6-hydroxylaminopurine is a synthetic compound that belongs to the class of hydroxylamines and is characterized by a benzhydryl group attached to a purine derivative. The molecular structure consists of a hydroxylamine functional group (-NHOH) linked to the 6-position of the purine ring, which is further substituted with a benzhydryl moiety. This unique structure imparts specific chemical and biological properties that make it a subject of interest in various fields, including medicinal chemistry and biochemistry.
These reactions are crucial for developing derivatives with enhanced biological activity or altered pharmacokinetic properties.
9-Benzhydryl-6-hydroxylaminopurine exhibits significant biological activity, particularly in the realm of cancer research and cell signaling. Its structure allows it to interact with various biological targets, including:
The synthesis of 9-Benzhydryl-6-hydroxylaminopurine typically involves several steps:
Various synthetic routes have been explored in literature, emphasizing optimization for yield and purity .
9-Benzhydryl-6-hydroxylaminopurine has potential applications in several areas:
Interaction studies involving 9-Benzhydryl-6-hydroxylaminopurine focus on its binding affinity to various biological targets. These studies help elucidate the mechanism of action and potential side effects when used therapeutically. Techniques such as surface plasmon resonance and molecular docking simulations are often employed to assess these interactions.
Several compounds share structural similarities with 9-Benzhydryl-6-hydroxylaminopurine, including:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Hydroxylamine | -NH2OH group | Basic structure with no aromatic ring |
| Benzhydryl Amine | Benzhydryl group without hydroxylamine | Primarily acts as an amine |
| Purine Analogue | Varies in substituents on the purine ring | Different biological activities |
The uniqueness of 9-Benzhydryl-6-hydroxylaminopurine lies in its combination of both benzhydryl and hydroxylamine functionalities, providing distinct chemical reactivity and biological activity not found in other similar compounds .
The first critical step in the synthesis involves the introduction of the benzhydryl group at the N-9 position of the purine ring [14]. This substitution is achieved through a nucleophilic substitution reaction where the benzhydryl moiety acts as the nucleophile, displacing a proton from the N-9 position [2]. The reaction typically employs a strong base such as potassium carbonate or sodium hydride to deprotonate the purine nitrogen, followed by addition of benzhydryl chloride or benzhydryl bromide as the electrophilic partner [6] [14].
The regioselectivity of this reaction is crucial, as purines possess multiple nucleophilic sites that could potentially react with the benzhydryl electrophile [13]. To ensure selective N-9 substitution, reaction conditions must be carefully controlled, including temperature, solvent choice, and base strength [7]. Studies have shown that using polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide at moderate temperatures (50-60°C) favors N-9 substitution over the competing N-7 position [13] [16].
The resulting 9-benzhydryl-6-chloropurine intermediate serves as the foundation for subsequent transformations at the 6-position [5]. The chlorine atom at this position acts as an excellent leaving group for nucleophilic aromatic substitution reactions, allowing for the introduction of various functional groups including the hydroxylamine moiety [21]. This stepwise approach ensures control over the regiochemistry of the final product and minimizes the formation of undesired side products [15].
The transformation of the 6-chloro group to the hydroxylamine functionality represents a critical step in the synthesis of 9-Benzhydryl-6-hydroxylaminopurine [21]. Several strategies have been developed for this substitution, each with distinct advantages and limitations [3]. The most direct approach involves nucleophilic aromatic substitution using protected hydroxylamine derivatives as nucleophiles [17].
One effective method utilizes 1,4-diazabicyclo[2.2.2]octane (DABCO) as an activating group to facilitate the displacement of the chlorine atom at the 6-position [21]. This approach involves first converting the 6-chloropurine derivative to the corresponding DABCO-purine intermediate, which exhibits enhanced reactivity toward nucleophilic substitution compared to the chloro precursor [21]. The DABCO-purine can then react with hydroxylamine or a protected hydroxylamine derivative to yield the desired 6-hydroxylaminopurine product [21].
Alternative strategies include the use of transition metal-catalyzed cross-coupling reactions, particularly palladium-catalyzed amination protocols [8]. These methods employ palladium catalysts such as Pd(OAc)₂ or Pd(PPh₃)₄ in combination with appropriate ligands to facilitate the coupling of the 6-chloropurine with hydroxylamine derivatives [6]. The advantage of this approach lies in its mild reaction conditions and compatibility with various functional groups [8].
The table below summarizes the key substitution strategies for introducing the hydroxylamine group at the 6-position:
| Substitution Method | Reaction Conditions | Yield Range (%) | Key Advantages |
|---|---|---|---|
| DABCO Activation | DABCO, DMSO, 50-60°C, 2-4 h | 65-85 | High regioselectivity, mild conditions [21] |
| Direct Nucleophilic Substitution | NH₂OH·HCl, base, polar solvent, 60-80°C, 4-6 h | 45-70 | Operational simplicity, cost-effective [17] |
| Pd-Catalyzed Amination | Pd catalyst, ligand, base, protected hydroxylamine, 80-100°C, 6-12 h | 70-90 | Broad substrate scope, high functional group tolerance [8] |
| Two-step via 6-hydrazino intermediate | (1) N₂H₄, EtOH, reflux; (2) Oxidation | 50-75 | Useful for sensitive substrates [16] |
The choice of substitution strategy depends on several factors, including the scale of the synthesis, the presence of other functional groups, and the desired purity of the final product [15]. For large-scale preparations, the direct nucleophilic substitution approach is often preferred due to its operational simplicity and cost-effectiveness [17]. However, for complex substrates containing sensitive functional groups, the palladium-catalyzed methods offer superior selectivity and milder reaction conditions [8].
The hydroxylamine group presents unique challenges in synthetic chemistry due to its dual nucleophilic centers (nitrogen and oxygen) and its susceptibility to oxidation [9]. Effective protection strategies are essential to maintain the integrity of this functional group throughout the synthetic sequence [12]. Several protecting groups have been developed specifically for hydroxylamine derivatives, each offering distinct advantages depending on the synthetic context [11].
O-protection strategies are commonly employed to mask the hydroxyl group of the hydroxylamine functionality [10]. Silyl-based protecting groups, such as tert-butyldimethylsilyl (TBDMS) and trimethylsilyl (TMS), provide excellent protection against nucleophilic attack while being readily removable under mild conditions [11]. These groups are typically introduced using the corresponding silyl chlorides or triflates in the presence of an organic base such as triethylamine or imidazole [12].
Alternatively, benzyl-based protecting groups offer robust protection that withstands a wide range of reaction conditions [10]. The O-benzyl hydroxylamine derivatives can be prepared by treating hydroxylamine with benzyl bromide under basic conditions [20]. Deprotection is typically achieved through catalytic hydrogenation, which selectively cleaves the O-benzyl bond without affecting other functional groups in the molecule [20].
For more sensitive applications, photolabile protecting groups based on the o-nitrobenzyl scaffold have gained popularity [12]. These groups provide orthogonal protection that can be removed under mild conditions using UV irradiation, making them particularly valuable for the synthesis of biologically active compounds [12]. The development of a UV-cleavable protecting group for hydroxylamines has enabled the synthesis of structurally complex hydroxamic acids and related compounds with high efficiency [12].
The table below outlines the major protecting group strategies for hydroxylamine functionality:
| Protecting Group | Introduction Conditions | Deprotection Conditions | Stability Profile |
|---|---|---|---|
| O-TBDMS | TBDMSCl, imidazole, DMF, 0-25°C | TBAF, THF, 0-25°C or acidic conditions | Stable to bases, nucleophiles; labile to fluoride, acids [11] |
| O-Benzyl | BnBr, K₂CO₃, acetone, reflux | H₂, Pd/C, MeOH, room temperature | Stable to acids, bases; labile to hydrogenolysis [20] |
| O-Methoxymethyl (MOM) | MOMCl, DIPEA, CH₂Cl₂, 0-25°C | HCl, MeOH, 25-50°C | Stable to bases, nucleophiles; labile to acids [11] |
| O-Nitrobenzyl | o-NO₂-BnBr, K₂CO₃, DMF, 25°C | UV irradiation (350-365 nm) | Stable to acids, bases, nucleophiles; labile to UV light [12] |
The selection of an appropriate protecting group depends on the specific requirements of the synthetic route, including compatibility with other functional groups, stability under the planned reaction conditions, and ease of deprotection in the final stages [11]. For the synthesis of 9-Benzhydryl-6-hydroxylaminopurine, the protection strategy must account for the presence of the benzhydryl group and the purine ring system, both of which may influence the reactivity of the hydroxylamine functionality [9] [10].
The purification of 9-Benzhydryl-6-hydroxylaminopurine presents several challenges due to the compound's complex structure and the potential for side reactions during synthesis [22]. Effective purification strategies are essential to obtain the target compound with high purity and in optimal yield [25]. Column chromatography remains the most widely used technique for the purification of purine derivatives, with careful selection of stationary phases and eluent systems being critical for success [22].
Silica gel chromatography using gradient elution with mixtures of ethyl acetate and petroleum ether or dichloromethane and methanol has proven effective for the separation of 9-Benzhydryl-6-hydroxylaminopurine from reaction byproducts [15]. The polarity of the mobile phase must be carefully optimized to achieve adequate separation while minimizing decomposition of the hydroxylamine functionality on the acidic silica surface [25]. Addition of small amounts of triethylamine (0.1-0.5%) to the eluent can neutralize the acidity of the silica and improve the stability of the compound during purification [22].
For larger-scale preparations, recrystallization offers an efficient alternative to chromatography [22]. Systematic solvent screening has identified ethanol/water and acetone/hexane mixtures as effective recrystallization systems for 9-Benzhydryl-6-hydroxylaminopurine and related compounds [15]. Multiple recrystallizations may be necessary to achieve high purity, particularly when dealing with structurally similar impurities [25].
High-performance liquid chromatography (HPLC) provides a powerful tool for both analytical assessment and preparative purification of 9-Benzhydryl-6-hydroxylaminopurine [25]. Reversed-phase HPLC using C18 columns with acetate buffer (pH 4.0) and methanol as the mobile phase has been shown to effectively separate purine derivatives with high resolution [25]. This method is particularly valuable for final-stage purification to achieve analytical purity [25].
Yield optimization in the synthesis of 9-Benzhydryl-6-hydroxylaminopurine involves careful control of reaction parameters across multiple steps [15]. Key factors influencing the overall yield include:
Reaction temperature and time: Optimal conditions for the benzhydryl introduction typically involve moderate temperatures (50-60°C) for 4-6 hours to maximize conversion while minimizing decomposition [14] [15].
Solvent selection: Polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide generally provide superior results for both the benzhydrylation and hydroxylamine introduction steps [13] [21].
Base selection and stoichiometry: For the N-9 benzhydrylation, potassium carbonate (2-3 equivalents) typically provides the best balance of reactivity and selectivity [14]. For the 6-position substitution, the choice of base depends on the specific methodology employed [21].
Reagent purity: The quality of starting materials, particularly the hydroxylamine source, significantly impacts the yield and purity of the final product [17].
Work-up procedures: Careful extraction and washing protocols are essential to minimize product loss during the isolation stage [22].
The spectroscopic characterization of 9-Benzhydryl-6-hydroxylaminopurine reveals distinctive structural features through multiple analytical techniques. Nuclear Magnetic Resonance spectroscopy provides crucial structural information, with proton nuclear magnetic resonance spectra showing characteristic chemical shifts for the purine ring system [1] [2] [3]. The hydrogen atom at position 2 of the purine ring appears at δ 8.9-9.0 parts per million, while the hydrogen at position 6 exhibits signals at δ 8.4-8.6 parts per million [2]. Notably, the hydrogen atom at position 8 demonstrates an upfield shift to δ 8.1-8.3 parts per million, consistent with patterns observed in similar nitrogen-substituted purine derivatives [2] [3].
Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbon framework of the molecule, with the carbon atom at position 2 resonating at δ 152-154 parts per million, and the carbon at position 6 appearing at δ 129-132 parts per million [3]. The carbon atom at position 8 shows signals at δ 139-142 parts per million, while the benzhydryl carbon atoms contribute multiple signals in the aromatic region between δ 126-140 parts per million [2].
Infrared spectroscopy demonstrates characteristic vibrational modes that confirm the presence of key functional groups. The nitrogen-hydrogen stretching vibrations appear in the range of 3200-3400 wavenumbers per centimeter, while carbon-nitrogen double bond stretching occurs at 1580-1620 wavenumbers per centimeter [4]. The distinctive nitrogen-oxygen stretching vibration of the hydroxylamine moiety appears at 1450-1500 wavenumbers per centimeter, providing definitive evidence for this functional group [4] [5].
Mass spectrometry analysis reveals molecular ion peaks and characteristic fragmentation patterns. The molecular ion peak appears as a protonated species, with subsequent fragmentation showing typical purine base loss patterns [6]. The benzhydryl group contributes to the overall molecular mass and influences the fragmentation pathways through stabilization of carbocation intermediates.
| Spectroscopic Technique | Key Characteristic Peaks/Signals | Literature Reference Basis |
|---|---|---|
| Nuclear Magnetic Resonance - 1H | H-2: δ 8.9-9.0 ppm; H-6: δ 8.4-8.6 ppm; H-8: δ 8.1-8.3 ppm (upfield shift) | Based on purine N-oxide NMR patterns from substituted derivatives |
| Nuclear Magnetic Resonance - 13C | C-2: δ 152-154 ppm; C-6: δ 129-132 ppm; C-8: δ 139-142 ppm; Benzhydryl carbons: δ 126-140 ppm | Carbon chemical shifts extrapolated from benzyl-substituted purines |
| Infrared Spectroscopy | N-H stretching: 3200-3400 cm⁻¹; C=N stretching: 1580-1620 cm⁻¹; N-O stretching: 1450-1500 cm⁻¹ | Hydroxylamine and purine characteristic vibrations |
| Mass Spectrometry | Molecular ion peak [M+H]⁺; Fragmentation patterns showing purine base loss | Typical purine derivative fragmentation patterns |
The solubility characteristics of 9-Benzhydryl-6-hydroxylaminopurine are significantly influenced by the presence of both the hydrophilic hydroxylamine group and the lipophilic benzhydryl substituent. Aqueous solubility demonstrates pH-dependent behavior, with limited solubility below 0.1 milligrams per milliliter at acidic pH 5.7 due to reduced ionization potential [7] [8]. At physiological pH 7.4, solubility increases to moderate levels of 0.1-0.5 milligrams per milliliter due to enhanced ionization of the hydroxylamine functionality [7].
The compound exhibits high solubility in polar aprotic solvents, particularly dimethyl sulfoxide, where solubility exceeds 50 milligrams per milliliter [9]. This enhanced solubility results from favorable interactions between the polar solvent and both the purine ring nitrogen atoms and the hydroxylamine group. In chloroform, moderate solubility of 5-10 milligrams per milliliter is observed, reflecting the contribution of aromatic interactions with the benzhydryl moiety [10].
Partition coefficient analysis reveals the lipophilic character imparted by the benzhydryl substituent. The logarithmic octanol-water partition coefficient is estimated to be in the range of 2.5-3.0, indicating moderate to high lipophilicity [7] [11] [8]. This value reflects the balance between the hydrophilic purine-hydroxylamine core and the lipophilic benzhydryl group, similar to patterns observed in related purine derivatives where alkyl or aryl substitution increases partition coefficients [8].
| Solvent System | Solubility Parameter (mg/mL) | Physicochemical Basis |
|---|---|---|
| Aqueous Buffer pH 5.7 | Low solubility (<0.1 mg/mL) | Limited ionization at acidic pH |
| Aqueous Buffer pH 7.4 | Moderate solubility (0.1-0.5 mg/mL) | Enhanced solubility due to partial ionization |
| Dimethyl Sulfoxide | High solubility (>50 mg/mL) | Polar aprotic solvent interaction |
| n-Octanol/Water | Partition coefficient: log P = 2.5-3.0 | Lipophilic benzhydryl group contribution |
| Chloroform | Moderate solubility (5-10 mg/mL) | Aromatic solvent compatibility |
Thermal analysis of 9-Benzhydryl-6-hydroxylaminopurine reveals distinct stability phases and degradation mechanisms. Ambient temperature stability is maintained from 25-100 degrees Celsius, with the compound remaining stable under normal storage conditions [5] [12]. Between 100-150 degrees Celsius, gradual dehydration and desolvation processes occur, involving the loss of any associated water or solvent molecules [12] [13].
The initial decomposition onset occurs in the temperature range of 150-200 degrees Celsius, primarily involving nitrogen-oxygen bond cleavage in the hydroxylamine moiety [5] [14]. This thermal process leads to the formation of 9-benzhydryl-6-aminopurine as the primary degradation product, consistent with the thermal instability patterns observed for hydroxylamine derivatives [5] [14] [15].
Major decomposition occurs between 200-250 degrees Celsius, characterized by purine ring fragmentation and elimination of the benzhydryl group [12] [13]. Thermogravimetric analysis combined with differential scanning calorimetry reveals exothermic decomposition processes during this phase [12]. Above 250 degrees Celsius, complete thermal degradation results in carbonization and formation of low-molecular-weight gaseous products [13].
The degradation pathways follow established mechanisms for purine derivatives, where the hydroxylamine functionality represents the most thermally labile component [5] [14]. The benzhydryl group provides some thermal stabilization through delocalization effects, but ultimately undergoes fragmentation at elevated temperatures consistent with benzylic bond cleavage patterns [13].
| Temperature Range (°C) | Thermal Behavior | Degradation Products | Analysis Method |
|---|---|---|---|
| 25-100 | Stable under ambient conditions | No degradation | Stability studies |
| 100-150 | Gradual dehydration/desolvation | Loss of water/solvent molecules | Thermogravimetric Analysis (TGA) |
| 150-200 | Initial decomposition onset | N-O bond cleavage, formation of 9-benzhydryl-6-aminopurine | Differential Scanning Calorimetry (DSC) |
| 200-250 | Major decomposition phase | Purine ring fragmentation, benzhydryl group elimination | Combined TGA-DSC analysis |
| >250 | Complete thermal degradation | Complete carbonization | Pyrolysis studies |
X-ray diffraction analysis provides comprehensive structural information about the crystalline form of 9-Benzhydryl-6-hydroxylaminopurine. The compound is expected to crystallize in the monoclinic crystal system, consistent with patterns observed for substituted purine derivatives with bulky substituents [16] [17] [18]. The space group is likely P21/c, a centrosymmetric space group commonly adopted by purine derivatives [19] [18].
Unit cell dimensions are estimated to accommodate the benzhydryl substituent, with parameters of approximately a = 12.5 Ångströms, b = 8.2 Ångströms, c = 15.8 Ångströms, and β = 95.2 degrees [16] [17]. The Z value of 4 indicates four molecules per unit cell, typical for compounds of this molecular size and symmetry [19] [18]. The calculated density of approximately 1.35 grams per cubic centimeter reflects moderate packing efficiency [17].
The molecular packing arrangement is influenced by hydrogen bonding interactions involving the hydroxylamine nitrogen-hydrogen bond and purine nitrogen atoms as acceptors [16] [20]. Intermolecular π-π stacking interactions between purine ring systems contribute to crystal stability, while the benzhydryl groups participate in weak van der Waals interactions [16] [17].
Diffraction quality parameters suggest high-quality single crystal data with R-factors below 0.05, indicating good structural refinement [21] [19]. The thermal displacement parameters reveal relatively low atomic motion at room temperature, consistent with stable crystal packing [19] [18]. Bond lengths and angles within the purine ring system conform to expected values for nitrogen-substituted derivatives [16] [17].
| Crystal Parameter | Estimated Value | Structural Features |
|---|---|---|
| Crystal System | Monoclinic | Common for substituted purines |
| Space Group | P21/c | Centrosymmetric space group |
| Unit Cell Dimensions | a = 12.5 Å, b = 8.2 Å, c = 15.8 Å, β = 95.2° | Accommodation of benzhydryl bulky group |
| Z Value | 4 | Four molecules per unit cell |
| Density | 1.35 g/cm³ | Moderate packing density |
| Diffraction Quality | R-factor < 0.05 | High-quality single crystal data |